molecular formula C22H29N3O3S2 B2871183 2-(苄硫基)-N-(3-((4-苯基哌嗪-1-基)磺酰基)丙基)乙酰胺 CAS No. 1020981-10-5

2-(苄硫基)-N-(3-((4-苯基哌嗪-1-基)磺酰基)丙基)乙酰胺

货号: B2871183
CAS 编号: 1020981-10-5
分子量: 447.61
InChI 键: SKTJQXBHRYTDMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(benzylthio)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide” is a complex organic molecule. It contains a benzylthio group, a phenylpiperazinyl group, and a propylacetamide group. These groups are common in many pharmaceutical compounds and could suggest a variety of potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have several key features, including a piperazine ring, a phenyl ring, and a sulfonamide group. These structural features could influence its physical and chemical properties, as well as its potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the piperazine ring, phenyl ring, and sulfonamide group could make it reactive with a variety of reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine and phenyl rings could contribute to its lipophilicity, while the sulfonamide group could contribute to its acidity .

科学研究应用

抗菌和抗肿瘤应用

  • 抗菌活性:多项研究集中于新型磺酰胺衍生物的合成,包括与 2-(苄硫基)-N-(3-((4-苯基哌嗪-1-基)磺酰基)丙基)乙酰胺 在结构上相关的化合物,展示了显着的抗菌特性。这些化合物已显示出对多种菌株的良好活性,表明它们作为抗菌剂的潜力。例如,具有相似结构的合成化合物对革兰氏阳性菌和革兰氏阴性菌均显示出有希望的结果,以及对选定真菌物种的抗真菌活性 (Darwish 等,2014)(Patel 和 Agravat,2007)

  • 抗肿瘤活性:研究还探讨了磺酰胺衍生物的潜在抗肿瘤作用,研究确定某些化合物是针对各种癌细胞系的有效抑制剂。这表明该化合物在开发用于癌症治疗的新治疗方案中的相关性。对衍生物的研究发现了相当大的抗癌活性,突出了磺酰胺的结构成分在介导这些作用中的重要性(Yurttaş 等,2015)

化学合成和表征

  • 新型衍生物的合成:该化合物已被用作各种化学实体合成的前体或结构框架,这些实体表现出广泛的生物活性。研究证明了磺酰胺类化合物在化学合成中的多功能性,导致开发出具有作为酶抑制剂的潜力的化合物,包括 α-葡萄糖苷酶和乙酰胆碱酯酶抑制剂,它们分别对管理糖尿病和阿尔茨海默病等疾病至关重要(Abbasi 等,2019)

  • 分子对接和理论研究:已经进行了理论研究,包括计算计算和分子对接研究,以了解磺酰胺衍生物与生物靶标的相互作用。这些研究提供了对化合物作用机制的见解,并有助于优化结构特征以增强生物活性(Fahim 和 Ismael,2021)

作用机制

Target of Action

The primary target of this compound is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .

Mode of Action

The compound acts as an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCA affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and CO2 transport. For instance, hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABAA receptors .

Result of Action

The inhibition of hCA by this compound can lead to a variety of molecular and cellular effects. For instance, the inhibition of hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

未来方向

Future research on this compound could involve further elucidation of its synthesis, investigation of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

属性

IUPAC Name

2-benzylsulfanyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c26-22(19-29-18-20-8-3-1-4-9-20)23-12-7-17-30(27,28)25-15-13-24(14-16-25)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTJQXBHRYTDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。